DBPR108

Description

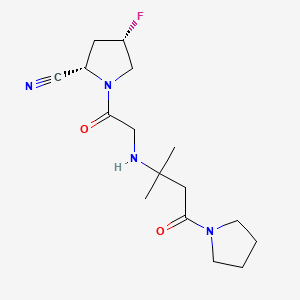

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKSCYBKUIDZEI-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186426-66-3 | |

| Record name | DBPR-108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186426663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRUSOGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E329HG23ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prusogliptin: A Technical Deep Dive into its Molecular Interactions with DPP-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prusogliptin (also known as DBPR108) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2] By inhibiting the DPP-4 enzyme, Prusogliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This document provides a comprehensive technical overview of the molecular structure of Prusogliptin and its binding interactions with the DPP-4 enzyme, based on publicly available data.

Molecular Structure of Prusogliptin

Prusogliptin is a small molecule inhibitor with a well-defined chemical structure. Its systematic IUPAC name is (2S,4S)-4-Fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile.[3]

| Identifier | Value | Source |

| Chemical Formula | C₁₆H₂₅FN₄O₂ | [3] |

| Molecular Weight | 324.40 g/mol | [3][4] |

| CAS Number | 1186426-66-3 | [4][5] |

| SMILES String | CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C--INVALID-LINK--F | [6] |

| InChI Key | VQKSCYBKUIDZEI-STQMWFEESA-N | [6] |

The DPP-4 Binding Site and Interaction with Prusogliptin

The DPP-4 enzyme possesses a complex active site that can be divided into several subsites, including S1, S2, S1', S2', and the S2 extensive subsite. These subsites accommodate different parts of the inhibitor molecule, contributing to its binding affinity and selectivity. While a specific co-crystal structure of Prusogliptin bound to DPP-4 is not publicly available, we can infer its likely binding mode based on the known interactions of other DPP-4 inhibitors and the molecular structure of Prusogliptin.

Key Amino Acid Residues in the DPP-4 Active Site:

-

S1 Subsite: This subsite is a hydrophobic pocket that typically accommodates a proline or alanine residue of the natural substrates. Key residues include Tyr631, Val656, Trp659, Tyr662, and Val711.

-

S2 Subsite: This subsite is located adjacent to the S1 pocket and often interacts with the N-terminal part of the inhibitors. Important residues in this region include Arg125, Glu205, and Glu206.

-

Catalytic Triad: The catalytic activity of DPP-4 relies on a classic serine protease triad consisting of Ser630, Asp708, and His740.

Hypothesized Binding Mode of Prusogliptin:

Based on its structure, the fluoropyrrolidine-carbonitrile moiety of Prusogliptin likely occupies the S1 subsite, forming hydrophobic interactions with the surrounding residues. The cyano group may form a covalent or non-covalent interaction with the catalytic Ser630 residue, a common feature of many DPP-4 inhibitors. The central aminoacetyl group would be positioned to interact with residues in the S2 subsite, potentially forming hydrogen bonds with Glu205 and Glu206. The substituted butanoyl-pyrrolidine portion of the molecule would extend towards the entrance of the active site, making additional contacts that contribute to its overall binding affinity.

Quantitative Data

The following tables summarize the available quantitative data regarding the inhibitory activity and pharmacodynamics of Prusogliptin.

Table 1: In Vitro Inhibitory Activity of Prusogliptin [1][5]

| Parameter | Value | Notes |

| IC₅₀ for DPP-4 | 15 nM (0.015 µM) | Half-maximal inhibitory concentration. |

| Selectivity (IC₅₀) | ||

| DPP-8 | >50 µM | |

| DPP-9 | >50 µM |

Table 2: In Vivo DPP-4 Inhibition in Patients with Type 2 Diabetes (Multiple Doses) [1][7]

| Prusogliptin Dose | Mean Maximum DPP-4 Inhibition (Emax) |

| 50 mg | 62.1% (SD 7.3%) |

| 100 mg | 69.9% (SD 12.5%) |

| 200 mg | 89.4% (SD 8.0%) |

Experimental Protocols

DPP-4 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the DPP-4 enzyme.

Materials:

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

DPP-4 Substrate (e.g., Gly-Pro-AMC)

-

Test Compound (Prusogliptin)

-

Known DPP-4 Inhibitor (e.g., Sitagliptin) as a positive control

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the diluted test compound or control, and the DPP-4 enzyme solution. Include wells for a negative control (enzyme and buffer only) and a blank (buffer only).

-

Incubate the plate at 37°C for a predefined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) in kinetic mode for a set duration (e.g., 30-60 minutes).

-

Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

X-ray Crystallography of Protein-Ligand Complexes (General Workflow)

This outlines the general steps involved in determining the three-dimensional structure of a protein-ligand complex.

Procedure:

-

Protein Expression and Purification: Express and purify the target protein (DPP-4) to a high degree of homogeneity.

-

Crystallization:

-

Co-crystallization: Mix the purified protein with the ligand (Prusogliptin) and screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion methods) to grow crystals of the complex.

-

Soaking: Grow crystals of the apo-protein first and then soak them in a solution containing the ligand.

-

-

X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). Collect the diffraction data as the crystal is rotated.

-

Data Processing and Structure Determination: Process the diffraction data to obtain a set of structure factors. Determine the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods.

-

Model Building and Refinement: Build an atomic model of the protein-ligand complex into the electron density map and refine the model to improve its agreement with the experimental data.

-

Structure Validation: Assess the quality of the final model using various validation tools.

Molecular Docking (General Workflow)

This workflow describes the computational prediction of the binding mode of a small molecule to a protein's active site.

Procedure:

-

Preparation of Protein and Ligand Structures:

-

Obtain the 3D structure of the target protein (DPP-4) from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate the 3D structure of the ligand (Prusogliptin) and optimize its geometry.

-

-

Binding Site Definition: Identify and define the binding site on the protein based on experimental data or prediction algorithms.

-

Docking Simulation: Use a docking software (e.g., AutoDock, GOLD, Glide) to systematically search for the optimal binding pose of the ligand within the defined binding site. This involves exploring various conformations of the ligand and its orientation relative to the protein.

-

Scoring and Ranking: The docking program uses a scoring function to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.

-

Analysis of Results: Analyze the top-ranked poses to identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

Caption: Mechanism of action of Prusogliptin.

Caption: Workflow for DPP-4 enzyme inhibition assay.

Caption: General workflow for molecular docking.

References

- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]

- 3. Prusogliptin - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of DBPR108 (Prusogliptin): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBPR108, also known as Prusogliptin, is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. Dipeptidyl peptidase-4 (DPP-4) has emerged as a key therapeutic target in the management of T2DM. DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.

This compound was designed and developed by the Institute of Biotechnology and Pharmaceutical Research at the National Health Research Institutes in Taiwan as a novel peptidomimetic DPP-4 inhibitor.[1] It has demonstrated a favorable efficacy and safety profile in extensive preclinical and clinical studies, leading to its recent new drug approval.[2]

Discovery and Rationale

The discovery of this compound stemmed from a focused drug discovery program aimed at identifying novel DPP-4 inhibitors with optimal potency, selectivity, and pharmacokinetic properties. The core structure of this compound features a fluorinated pyrrolidine-2-carbonitrile moiety, a key pharmacophore known to interact with the active site of the DPP-4 enzyme. The rationale behind the design was to achieve high binding affinity and selectivity for DPP-4 over other related proteases, thereby minimizing off-target effects.

Synthesis of this compound (Prusogliptin)

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in a single publication, a plausible synthetic route can be constructed based on the synthesis of analogous 4-fluoropyrrolidine-2-carbonitrile derivatives and key intermediates for other DPP-4 inhibitors like Vildagliptin. The IUPAC name for Prusogliptin is (2S, 4S)‐1‐[2‐[[1,1‐dimethyl‐3‐oxo‐3‐(1‐pyrrolidinyl) propyl] amino] acetyl]‐4‐fluoro‐2‐pyrrolidinecarbonitrile.[1]

The proposed synthesis would likely involve the following key steps:

-

Synthesis of the 4-fluoropyrrolidine-2-carbonitrile core: This can be achieved starting from a suitable protected proline derivative. Introduction of the fluorine at the C4 position with stereochemical control is a critical step.

-

Synthesis of the side chain: The 1,1-dimethyl-3-oxo-3-(1-pyrrolidinyl)propylamine side chain can be synthesized separately.

-

Coupling and final steps: The chloroacetylated 4-fluoropyrrolidine-2-carbonitrile intermediate would then be coupled with the synthesized side chain to form the final this compound molecule.

A generalized workflow for the synthesis is depicted below.

Mechanism of Action

This compound is a competitive, reversible inhibitor of the DPP-4 enzyme. By binding to the active site of DPP-4, it prevents the degradation of the incretin hormones GLP-1 and GIP.

The increased levels of active GLP-1 and GIP lead to:

-

Glucose-dependent insulin secretion: Stimulation of pancreatic β-cells to release insulin in response to elevated blood glucose levels.

-

Suppression of glucagon secretion: Inhibition of pancreatic α-cells from releasing glucagon, which in turn reduces hepatic glucose production.

This dual action on insulin and glucagon secretion results in improved glycemic control in patients with T2DM.

Preclinical and Clinical Development

This compound has undergone a comprehensive development program, including preclinical studies and Phase I, II, and III clinical trials to evaluate its efficacy, safety, and pharmacokinetic profile.

Experimental Protocols

5.1.1. DPP-4 Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound on the DPP-4 enzyme.

-

Methodology: A fluorescence-based assay is typically used. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by recombinant human DPP-4 enzyme. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced, resulting in a decrease in fluorescence. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

5.1.2. Pharmacokinetic Studies in Humans

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.

-

Methodology: Phase I studies are conducted in healthy volunteers and/or patients with T2DM. Following single or multiple oral doses of this compound, serial blood samples are collected at predefined time points. Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated.

5.1.3. Efficacy and Safety Clinical Trials (Phase II and III)

-

Objective: To evaluate the efficacy and safety of this compound in patients with T2DM.

-

Methodology: These are typically randomized, double-blind, placebo-controlled, and sometimes active-comparator-controlled multicenter studies. Patients with T2DM who meet specific inclusion and exclusion criteria are randomized to receive this compound, placebo, or an active comparator for a defined treatment period.

-

Primary Efficacy Endpoint: The primary outcome is usually the change from baseline in glycated hemoglobin (HbA1c) at the end of the treatment period.

-

Secondary Efficacy Endpoints: These may include changes in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), and the proportion of patients achieving a target HbA1c level.

-

Safety Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

-

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development program of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Patients with T2DM (Phase I)

| Parameter | 50 mg Single Dose | 100 mg Single Dose | 200 mg Single Dose | 100 mg Multiple Doses (Steady State) |

| Cmax (ng/mL) | 119 | 256 | 567 | 256 |

| Tmax (hr) | 2.0 | 4.0 | 4.0 | 1.5 - 4.0 |

| AUC (ng*h/mL) | 1030 | 2540 | 5630 | 2600 |

Table 2: Efficacy of this compound in Patients with T2DM (Phase III, 24 Weeks)

| Treatment Group | Mean Change from Baseline in HbA1c (%) | Mean Change from Baseline in FPG (mg/dL) | Mean Change from Baseline in 2-hr PPG (mg/dL) |

| This compound (100 mg) + Metformin | -0.70 | -18.2 | -45.6 |

| Placebo + Metformin | -0.07 | -3.6 | -9.1 |

Table 3: DPP-4 Inhibition by this compound (Phase I)

| Dose | Maximum DPP-4 Inhibition (Single Dose) | Maximum DPP-4 Inhibition (Multiple Doses) |

| 50 mg | 64.7% | 62.1% |

| 100 mg | 72.6% | 69.9% |

| 200 mg | 88.7% | 89.4% |

Conclusion

This compound (Prusogliptin) is a novel and effective DPP-4 inhibitor that has demonstrated significant glycemic control and a favorable safety profile in patients with type 2 diabetes. Its discovery and development represent a significant advancement in the therapeutic options available for this chronic condition. The data presented in this technical guide underscore the robust scientific foundation and rigorous clinical evaluation that have supported the journey of this compound from a promising drug candidate to an approved therapeutic agent. Further research and post-marketing surveillance will continue to delineate its long-term benefits and place in the management of T2DM.

References

- 1. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The National Health Research Institutes have written a new chapter in drug development in Taiwan Diabetes drug this compound granted New Drug Approval [ibpr.nhri.edu.tw]

DBPR108: A Technical Guide to Dipeptidyl Peptidase-4 (DPP-4) Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBPR108 is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. This document provides a comprehensive technical overview of the selectivity profile of this compound, detailing its inhibitory activity against DPP-4 in comparison to other homologous proteases. The exceptional selectivity of this compound is critical for its therapeutic efficacy and safety profile in the treatment of type 2 diabetes mellitus. This guide includes quantitative selectivity data, a representative experimental protocol for determining protease selectivity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously evaluated against a panel of proteases, particularly those belonging to the same S9 family of serine peptidases as DPP-4. The data consistently demonstrates a high degree of selectivity for DPP-4.

| Target Protease | IC50 (nM) | Selectivity vs. DPP-4 |

| DPP-4 | 15 | - |

| DPP-2 | >50,000 | >3333-fold |

| DPP-8 | >50,000 | >3333-fold |

| DPP-9 | >50,000 | >3333-fold |

| Fibroblast Activation Protein (FAP) | >50,000 | >3333-fold |

| DPP-II | Not specified, but stated to be >3000-fold selective | >3000-fold |

Table 1: In vitro inhibitory activity of this compound against DPP-4 and other proteases. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Data from multiple sources indicates an IC50 for DPP-4 of 15 nM and IC50 values of >50 µM for DPP-2, DPP-8, DPP-9, and FAP, showcasing its high selectivity[1][2]. One source specifies a more than 3000-fold selectivity over DPP-8, DPP-9, FAP, and DPP-II[3][4][5].

Experimental Protocol for Selectivity Profiling

The following is a representative in vitro experimental protocol for determining the selectivity of a DPP-4 inhibitor like this compound. This methodology is based on standard enzymatic assays used in the field.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for DPP-4 and other homologous proteases (DPP-2, DPP-8, DPP-9, FAP).

Materials:

-

Recombinant human DPP-4, DPP-2, DPP-8, DPP-9, and FAP enzymes.

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing a non-ionic detergent (e.g., 0.05% Tween-20) and a protein carrier (e.g., 0.1% BSA).

-

96-well black microplates.

-

Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be sufficient to generate a full dose-response curve (e.g., from 1 pM to 100 µM).

-

Enzyme Preparation: Dilute the recombinant enzymes to their predetermined optimal concentrations in the assay buffer.

-

Assay Reaction:

-

Add 25 µL of the diluted this compound solutions to the wells of the 96-well plate.

-

Include control wells:

-

100% Activity Control: 25 µL of assay buffer without inhibitor.

-

Background Control: 25 µL of assay buffer without enzyme.

-

-

Add 50 µL of the diluted enzyme solution to all wells except the background control.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (Gly-Pro-AMC) solution to all wells.

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes using a fluorometric microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.

-

Normalize the data by expressing the activity in the presence of the inhibitor as a percentage of the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

-

Selectivity Calculation: The selectivity of this compound is calculated by dividing the IC50 value for each off-target protease by the IC50 value for DPP-4.

Visualizations

DPP-4 Signaling Pathway and Mechanism of Action of this compound

Experimental Workflow for Selectivity Profiling

References

- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of Prusogliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prusogliptin (also known as DBPR108) is a novel, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Developed by CSPC Ouyi Pharmaceutical, it has been approved in China for the treatment of type 2 diabetes mellitus (T2DM).[2] This technical guide provides a comprehensive overview of the pharmacological profile of Prusogliptin, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Prusogliptin is an oral antihyperglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][3] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, Prusogliptin increases the circulating levels of active GLP-1 and GIP.[1][3] This leads to:

-

Glucose-dependent insulin secretion: Enhanced stimulation of insulin release from pancreatic β-cells in the presence of elevated blood glucose.[1][3]

-

Suppression of glucagon secretion: Inhibition of glucagon release from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][3]

This glucose-dependent mechanism of action results in a low risk of hypoglycemia.[1][3]

Signaling Pathway of Prusogliptin

In Vitro Pharmacology

Prusogliptin is a potent and selective inhibitor of the DPP-4 enzyme.

DPP-4 Inhibition and Selectivity

Prusogliptin demonstrates high potency for DPP-4 with an IC50 of 15 nM. It exhibits excellent selectivity over other dipeptidyl peptidases such as DPP-2, DPP-8, DPP-9, and fibroblast activation protein (FAP), with IC50 values greater than 50 nM for these enzymes.[1]

| Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |

| DPP-4 | 15 | - |

| DPP-2 | > 50 | > 3.3-fold |

| DPP-8 | > 50 | > 3.3-fold |

| DPP-9 | > 50 | > 3.3-fold |

| FAP | > 50 | > 3.3-fold |

| Data from in vitro studies.[1] |

In Vivo Pharmacology

In vivo studies have demonstrated the efficacy of Prusogliptin in improving glucose tolerance.

Preclinical Efficacy

In diet-induced obese mice, the combination of Prusogliptin and metformin was shown to improve glucose tolerability.[1]

Pharmacokinetics

The pharmacokinetic profile of Prusogliptin has been evaluated in healthy subjects and patients with type 2 diabetes.

Absorption

Prusogliptin is rapidly absorbed after oral administration, with a median time to reach maximum plasma concentration (Tmax) of 1.5 to 4 hours at steady state.[4][5][6][7]

Dose Proportionality and Accumulation

Exposure to Prusogliptin increases in a dose-proportional manner.[4][5][6][7] The accumulation ratio ranges from 0.85 to 1.3, indicating minimal drug accumulation with once-daily dosing.[4][5][6][7] Steady state is typically reached after four consecutive daily doses.[4][5][6][7]

Pharmacokinetic Parameters in Patients with T2DM (Multiple Doses)

| Parameter | 50 mg Once Daily | 100 mg Once Daily | 200 mg Once Daily |

| Cmax,ss (ng/mL) | 119 | 256 | 567 |

| Tmax,ss (h) | 1.5 - 4 | 1.5 - 4 | 1.5 - 4 |

| Accumulation Ratio (Rac) | 0.85 - 1.3 | 0.85 - 1.3 | 0.85 - 1.3 |

| Data from a Phase I study in Chinese patients with T2DM.[4][5][6][7] |

Effect of Hepatic Impairment

A study in subjects with mild to moderate hepatic impairment showed that after a single 100 mg oral dose, the exposure to Prusogliptin was slightly higher in subjects with mild liver dysfunction and significantly increased in those with moderate liver dysfunction compared to healthy subjects.[8][9] The drug was well-tolerated in these populations.[8][9]

Pharmacodynamics

The pharmacodynamic effects of Prusogliptin are consistent with its mechanism of action as a DPP-4 inhibitor.

DPP-4 Inhibition

After multiple doses, the maximum inhibition of DPP-4 activity increased with higher doses, ranging from 62.1% to 89.4%.[4][6][7]

| Dose | Maximum DPP-4 Inhibition (%) |

| 50 mg | 62.1 |

| 100 mg | 69.9 |

| 200 mg | 89.4 |

| Data from a Phase I study in Chinese patients with T2DM.[1] |

Incretin Levels

Administration of Prusogliptin leads to an increase in active GLP-1 levels.[4][6][7]

Clinical Efficacy and Safety

Multiple clinical trials have demonstrated the efficacy and safety of Prusogliptin in patients with type 2 diabetes.

Monotherapy

A Phase III, randomized, double-blind, active and placebo-controlled study evaluated Prusogliptin 100 mg once daily in treatment-naïve patients with T2DM.[10]

-

Primary Endpoint: At week 24, Prusogliptin demonstrated superiority to placebo and non-inferiority to sitagliptin in reducing HbA1c levels.[10]

-

Long-term Efficacy: The glucose-lowering effect of Prusogliptin was sustained for up to 52 weeks.[10]

| Treatment Group | Mean Change in HbA1c from Baseline at Week 24 |

| Prusogliptin 100 mg | -0.63% |

| Sitagliptin 100 mg | -0.60% |

| Placebo | -0.02% |

| Data from a Phase III clinical trial.[10] |

Add-on Therapy to Metformin

A 24-week, multi-center, randomized, double-blind, placebo-controlled, superiority, Phase III clinical trial assessed the efficacy and safety of Prusogliptin as an add-on therapy in patients with T2DM inadequately controlled with metformin.[6][11][12][13]

-

Primary Endpoint: At week 24, the Prusogliptin group showed a significantly greater reduction in HbA1c from baseline compared to the placebo group.[6][11][12][13]

-

Other Efficacy Measures: A higher proportion of patients in the Prusogliptin group achieved an HbA1c of 7.0% or less. Prusogliptin also led to greater reductions in fasting plasma glucose and 2-hour postprandial plasma glucose without causing weight gain.[11]

| Treatment Group | Mean Change in HbA1c from Baseline at Week 24 |

| Prusogliptin + Metformin | -0.70% |

| Placebo + Metformin | -0.07% |

| Data from a Phase III clinical trial.[6][11][12][13] |

Safety and Tolerability

Across clinical trials, Prusogliptin has been shown to be safe and well-tolerated.[4][6][7][11][12][13] The overall frequency of adverse events was similar between the Prusogliptin and placebo groups.[11] A meta-analysis of three randomized controlled trials with 957 patients found a non-significant decrease in treatment-emergent adverse events and a non-significant increase in treatment-emergent serious adverse events and drug-related adverse events compared to placebo.[14]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Representative Protocol)

This protocol is based on a fluorometric method to determine the in vitro inhibitory activity of a test compound against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (Prusogliptin) and positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

-

Prepare serial dilutions of the test compound and positive control.

-

-

Assay Reaction:

-

Add the diluted test compound or control to the wells of the 96-well plate.

-

Add the diluted DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the DPP-4 substrate solution to each well.

-

-

Measurement:

-

Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition of DPP-4 activity for each concentration of the test compound.

-

Calculate the IC50 value by fitting the dose-response curve.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice (Representative Protocol)

This protocol describes a typical OGTT to evaluate the in vivo efficacy of a DPP-4 inhibitor.

Materials:

-

Male C57BL/6 mice

-

Test compound (Prusogliptin)

-

Vehicle control

-

Glucose solution

-

Glucometer and test strips

-

Blood collection supplies

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week.

-

Fast the mice for 6-16 hours with free access to water.

-

-

Dosing and Glucose Challenge:

-

Administer the test compound or vehicle via oral gavage at a predetermined time before the glucose challenge.

-

Collect a baseline blood sample from the tail vein (Time 0).

-

Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

-

Blood Sampling and Glucose Measurement:

-

Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).

-

Measure blood glucose concentrations using a glucometer.

-

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.

-

Perform statistical analysis to compare the treatment groups.

-

Conclusion

Prusogliptin is a potent, selective, and orally bioavailable DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile that supports once-daily dosing. Clinical trials have demonstrated its efficacy in improving glycemic control, both as monotherapy and as an add-on to metformin, with a good safety and tolerability profile. Prusogliptin represents a valuable therapeutic option for the management of type 2 diabetes mellitus.

References

- 1. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 6. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. A Phase I Clinical Study of the Pharmacokinetics and Safety of Prusogliptin Tablets in Subjects with Mild to Moderate Hepatic Insufficiency and Normal Liver Function [pubmed.ncbi.nlm.nih.gov]

- 10. Prusogliptin (this compound) monotherapy in treatment-naïve patients with type 2 diabetes: A randomized, double-blind, active and placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of this compound (prusogliptin) as an add-on to metformin therapy in patients with type 2 diabetes: A 24-week, multi-centre, randomized, double-blind, placebo-controlled, superiority, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

The Role of DBPR108 in Incretin Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBPR108, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its role in the regulation of incretin hormones. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to evaluate its efficacy and mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for metabolic diseases.

Introduction to Incretin Hormones and DPP-4

The incretin effect is a physiological phenomenon characterized by the enhanced secretion of insulin following oral glucose administration compared to an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from enteroendocrine cells into the bloodstream in response to nutrient ingestion and play a crucial role in maintaining glucose homeostasis.

Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the distal ileum and colon, GLP-1 stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from pancreatic α-cells, slows gastric emptying, and promotes satiety.

Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted by K-cells in the proximal small intestine, GIP also stimulates glucose-dependent insulin secretion.

The biological activity of both GLP-1 and GIP is rapidly terminated by the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a ubiquitous serine protease that cleaves and inactivates GLP-1 and GIP within minutes of their release.[1] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, thereby enhancing their glucose-lowering effects.

This compound: A Selective DPP-4 Inhibitor

This compound (Prusogliptin) is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of the DPP-4 enzyme.[2][3] Its primary mechanism of action is to prevent the degradation of incretin hormones, thereby prolonging their activity.[1][4] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, resulting in improved glycemic control in patients with T2DM.[5][6] Preclinical studies have demonstrated the selectivity of this compound for DPP-4 over other related enzymes such as DPP-2, DPP-8, and DPP-9.[5]

Quantitative Data Summary

The efficacy, pharmacokinetics, and pharmacodynamics of this compound have been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound

| Parameter | Species | Model | This compound Dose | Observation | Reference |

| DPP-4 Inhibition | Rats, Dogs, Diabetic Mice | - | Dose-dependent | Inhibition of systemic plasma DPP-4 activity | [2] |

| Active GLP-1 Levels | Rats | Oral Glucose Challenge | Dose-dependent | Elevated serum levels of active GLP-1 | [2] |

| Insulin Levels | Rats | Oral Glucose Challenge | Dose-dependent | Elevated serum levels of insulin | [2] |

| Glucose Tolerance | Diet-Induced Obese (DIO) Mice | Oral Glucose Tolerance Test | 0.1 mg/kg (with metformin) | Prominently strong increase in glucose tolerability | [2] |

| DPP-4 IC50 | Multiple Species (in vitro) | Plasma | - | 4.1–20.4 nM | [3] |

Table 2: Clinical Pharmacokinetics of this compound (Phase I)

| Parameter | Population | This compound Dose (once daily) | Value | Reference |

| Single Dose | ||||

| Tmax (median) | Healthy Male Volunteers | 25 - 600 mg | 1.9 - 4 h | [7] |

| Cmax | Patients with T2DM | 50 mg | 64.7% (DPP-4 Inhibition) | [3] |

| 100 mg | 72.6% (DPP-4 Inhibition) | [3] | ||

| 200 mg | 88.7% (DPP-4 Inhibition) | [3] | ||

| Multiple Doses (Steady State) | ||||

| Tmax,ss (median) | Patients with T2DM | 50, 100, 200 mg | 1.5 - 4 h | [3][8] |

| Cmax,ss (mean) | Patients with T2DM | 50 mg | 119 ng/mL | [3][8] |

| 100 mg | 256 ng/mL | [3][8] | ||

| 200 mg | 567 ng/mL | [3][8] | ||

| Accumulation Ratio | Patients with T2DM | 50, 100, 200 mg | 0.85 - 1.3 | [3][8] |

Table 3: Clinical Pharmacodynamics of this compound (Phase I)

| Parameter | Population | This compound Dose (once daily) | Observation | Reference |

| Maximum DPP-4 Inhibition (Emax) | Patients with T2DM | 50 mg | 62.1% | [3][8] |

| 100 mg | 69.9% | [3] | ||

| 200 mg | 89.4% | [3][8] | ||

| Active GLP-1 Levels | Patients with T2DM | 50, 100, 200 mg | Increased after administration | [8] |

Table 4: Clinical Efficacy of this compound in Patients with T2DM (Phase II & III)

| Study | Treatment | Duration | Change from Baseline in HbA1c (LS Mean ± SE) | Reference |

| Phase II Monotherapy | This compound 50 mg | 12 weeks | -0.51% ± 0.71 | |

| This compound 100 mg | 12 weeks | -0.75% ± 0.73 | [9] | |

| This compound 200 mg | 12 weeks | -0.57% ± 0.78 | [9] | |

| Placebo | 12 weeks | -0.04% ± 0.77 | [9] | |

| Phase III Add-on to Metformin | This compound 100 mg + Metformin | 24 weeks | -0.70% ± 0.09% | [5][10] |

| Placebo + Metformin | 24 weeks | -0.07% ± 0.11% | [5][10] | |

| Phase III Monotherapy vs. Sitagliptin | This compound 100 mg | 24 weeks | -0.63% (0.04%) | [11] |

| Sitagliptin 100 mg | 24 weeks | -0.60% (0.07%) | [11][12] | |

| Placebo | 24 weeks | -0.02% (0.07%) | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Preclinical Studies

-

Objective: To assess the effect of this compound on glucose tolerance in an animal model of diet-induced obesity.

-

Animals: Male C57BL/6J mice are typically used and fed a high-fat diet for a specified period (e.g., 10 weeks) to induce obesity and insulin resistance.[5]

-

Procedure:

-

Mice are fasted for 4-6 hours with free access to water.[5]

-

A baseline blood sample (Time 0) is collected from the tail vein to measure blood glucose levels.[5]

-

This compound or vehicle is administered orally (e.g., via gavage) at a specified dose.[2] Metformin may be co-administered.[2]

-

After a set time (e.g., 30 minutes), a glucose solution (typically 1-2 g/kg body weight) is administered orally.[9]

-

Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]

-

Blood glucose concentrations are measured using a glucometer.[9]

-

The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.

-

-

Objective: To determine the in vivo inhibitory effect of this compound on plasma DPP-4 activity.

-

Sample Collection: Blood samples are collected from animals at various time points after oral administration of this compound.[2] Plasma is prepared by centrifugation.

-

Assay Principle: A fluorometric assay is commonly used, where DPP-4 cleaves a non-fluorescent substrate (e.g., H-Gly-Pro-AMC) to release a fluorescent product (AMC).[13][14] The rate of fluorescence increase is proportional to the DPP-4 activity.

-

Procedure (based on a commercial kit): [13]

-

Prepare an AMC standard curve.

-

Dilute plasma samples in the provided assay buffer.

-

Add diluted plasma samples to the wells of a 96-well plate.

-

For background control, a DPP-4 inhibitor (like sitagliptin) is added to a replicate of each sample.[13]

-

A reaction mix containing the DPP-4 substrate is added to each well.

-

The plate is incubated at 37°C, and fluorescence (Ex/Em = 360/460 nm) is measured at multiple time points.

-

DPP-4 activity is calculated based on the standard curve and the change in fluorescence over time, corrected for the background.

-

-

Objective: To quantify the effect of this compound on the levels of active incretin hormones and insulin.

-

Sample Collection: Following an oral glucose challenge in animals treated with this compound or vehicle, blood is collected into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active GLP-1.[11] Serum or plasma is then isolated.

-

Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying active GLP-1 and insulin. These are typically sandwich ELISAs.

-

Procedure (General ELISA Protocol): [6][15]

-

A 96-well microplate is pre-coated with a capture antibody specific for active GLP-1 or insulin.

-

Standards, controls, and samples are added to the wells and incubated.

-

The plate is washed, and a biotinylated detection antibody is added.

-

After another incubation and wash, a streptavidin-HRP conjugate is added.

-

Following a final wash, a substrate solution (e.g., TMB) is added, leading to color development in proportion to the amount of bound analyte.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

-

The concentration of active GLP-1 or insulin in the samples is determined by comparison to the standard curve.

-

Human Clinical Trial Assessments

-

Objective: To assess the long-term glycemic control in T2DM patients treated with this compound.

-

Sample Collection: Whole blood is collected in EDTA tubes.

-

Methodology: HbA1c is typically measured using methods certified by the National Glycohemoglobin Standardization Program (NGSP), such as high-performance liquid chromatography (HPLC), immunoassay, or capillary electrophoresis, to ensure standardization with the Diabetes Control and Complications Trial (DCCT) reference method.[16] For multicenter trials, centralized laboratory testing is recommended to minimize inter-laboratory variability.[17][18]

-

Objective: To evaluate the effect of this compound on glucose levels after an overnight fast.

-

Procedure:

-

Patients are required to fast (no food or drink, except water) for at least 8 hours prior to the test.[7][19]

-

A blood sample is drawn from a vein into a tube containing a glycolysis inhibitor (e.g., sodium fluoride).

-

Plasma is separated by centrifugation.

-

Glucose concentration is measured using a standardized laboratory method, typically an enzymatic assay (e.g., hexokinase or glucose oxidase).[20]

-

-

Objective: To assess the effect of this compound on glucose levels after a meal.

-

Procedure:

-

A blood sample is collected exactly 2 hours after the start of a standardized meal or after consuming a 75-gram glucose drink (as part of an OGTT).[1][4]

-

Similar to FPG measurement, blood is collected in a tube with a glycolysis inhibitor, and plasma glucose is quantified using a standardized laboratory method.[4]

-

Visualized Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental processes related to this compound.

Caption: Incretin hormone signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT) in mice.

Caption: Workflow for the fluorometric plasma DPP-4 activity assay.

Conclusion

This compound is a potent and selective DPP-4 inhibitor that effectively enhances the incretin system, leading to improved glycemic control in patients with type 2 diabetes. By increasing the levels of active GLP-1 and GIP, this compound stimulates glucose-dependent insulin secretion and suppresses glucagon release. Clinical trials have demonstrated its efficacy in reducing HbA1c, fasting plasma glucose, and postprandial glucose, both as a monotherapy and as an add-on to metformin, with a favorable safety and tolerability profile.[5][9][15] The data and protocols presented in this guide provide a comprehensive technical overview of this compound's role in incretin hormone regulation, supporting its continued development and clinical use as a valuable therapeutic option for the management of T2DM.

References

- 1. youtube.com [youtube.com]

- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dchosp.org [dchosp.org]

- 4. labcorp.com [labcorp.com]

- 5. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 6. raybiotech.com [raybiotech.com]

- 7. Diabetes Diagnosis & Tests | ADA [diabetes.org]

- 8. Glucose Tolerance Test in Mice [bio-protocol.org]

- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. ibl-international.com [ibl-international.com]

- 12. verywellhealth.com [verywellhealth.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. DPP4 Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]

- 15. raybiotech.com [raybiotech.com]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of HbA1c in multicentre diabetes trials - should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fasting plasma glucose test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]

- 20. wwwn.cdc.gov [wwwn.cdc.gov]

In Vitro Characterization of DBPR108: A Potent and Selective DPP-4 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DBPR108, also known as prusogliptin, is a novel, orally bioavailable small molecule that has demonstrated significant potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This document provides a comprehensive overview of the in vitro characterization of this compound, focusing on its inhibitory potency, selectivity, and the methodologies employed in its evaluation.

Data Presentation

The inhibitory activity and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against DPP-4

| Parameter | Value | Species/Source | Reference |

| IC50 | 15 nM | Not Specified | [4] |

| IC50 Range | 4.1 - 20.4 nM | Human, Rodent, Dog, Monkey Plasma | [3] |

Table 2: In Vitro Selectivity Profile of this compound

| Enzyme | IC50 | Selectivity vs. DPP-4 | Reference |

| DPP-2 | > 50 µM | > 3333-fold | [5] |

| DPP-8 | > 50 µM | > 3333-fold | [4][5] |

| DPP-9 | > 50 µM | > 3333-fold | [4][5] |

| Fibroblast Activation Protein (FAP) | > 50 µM | > 3333-fold | [2][5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific conditions for the in vitro characterization of this compound are not exhaustively detailed in the public domain, the following represents a standard and widely accepted methodology for assessing DPP-4 inhibition and selectivity.

DPP-4 Enzyme Inhibition Assay (Fluorometric)

This assay determines the concentration of an inhibitor required to reduce the activity of DPP-4 by 50% (IC50).

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA)

-

This compound (or other test compounds)

-

Positive control (e.g., a known DPP-4 inhibitor)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.

-

Add a fixed volume of the DPP-4 enzyme solution to each well of the 96-well plate.

-

Add the serially diluted this compound solutions to the respective wells. Include wells with assay buffer only (negative control) and wells with the positive control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a fixed volume of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence is generated upon the cleavage of the AMC moiety from the substrate by DPP-4.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.

Selectivity Assays

To determine the selectivity of this compound, similar enzymatic assays are performed using other related proteases such as DPP-2, DPP-8, DPP-9, and FAP.

Procedure:

-

The general procedure is analogous to the DPP-4 inhibition assay.

-

Replace the DPP-4 enzyme with the respective protease (DPP-2, DPP-8, DPP-9, or FAP).

-

Use a substrate that is appropriate for the specific enzyme being tested. For FAP, a substrate like Ac-Gly-Pro-AMC can be used.[6]

-

Determine the IC50 value of this compound for each of these enzymes.

-

Calculate the selectivity index by dividing the IC50 value for the off-target enzyme by the IC50 value for DPP-4.

Mandatory Visualizations

Signaling Pathway of DPP-4 Inhibition

Caption: Mechanism of action of this compound in inhibiting DPP-4 and its downstream effects.

Experimental Workflow for DPP-4 Inhibition Assay

Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.

Logical Relationship for Selectivity Assessment

Caption: Logical flow for determining the selectivity of this compound.

References

- 1. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound (prusogliptin) as an add‐on to metformin therapy in patients with type 2 diabetes: A 24‐week, multi‐centre, randomized, double‐blind, placebo‐controlled, superiority, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by Prusogliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prusogliptin (formerly DBPR108) is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in the bioavailability of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a detailed overview of the cellular pathways modulated by Prusogliptin, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its molecular mechanism of action and therapeutic effects.

Introduction

Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating incretin hormones.[3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while suppressing glucagon release from α-cells. In individuals with T2DM, the incretin effect is diminished. By inhibiting DPP-4, Prusogliptin prolongs the action of endogenous GLP-1 and GIP, thereby restoring and enhancing their glucoregulatory effects.[3][4]

Core Mechanism of Action: DPP-4 Inhibition

Prusogliptin is a competitive inhibitor of the DPP-4 enzyme. Its high potency and selectivity are key attributes that contribute to its efficacy and safety profile.

Quantitative Data on DPP-4 Inhibition and Selectivity

The inhibitory activity and selectivity of Prusogliptin have been characterized in preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Value | Source |

| IC50 for DPP-4 | 15 nM | [1][5] |

| IC50 for DPP-4 in plasma (human, rodent, dog, monkey) | 4.1–20.4 nM | [6][7] |

| Comparison IC50 for Sitagliptin in plasma | 12.3–64.4 nM | [6][7] |

Caption: In vitro and ex vivo inhibitory potency of Prusogliptin against DPP-4.

| Enzyme | IC50 | Source |

| DPP-2 | > 50 µM | [1][5] |

| DPP-8 | > 50 µM | [1][5] |

| DPP-9 | > 50 µM | [1][5] |

| Fibroblast Activation Protein (FAP) | > 50 µM | [1][5] |

Caption: Selectivity of Prusogliptin against other dipeptidyl peptidases and related enzymes.

Clinical Pharmacodynamics of DPP-4 Inhibition

Clinical studies have demonstrated dose-dependent inhibition of plasma DPP-4 activity in patients with T2DM.

| Prusogliptin Dose | Maximum DPP-4 Inhibition (Single Dose) | Maximum DPP-4 Inhibition (Multiple Doses) | Source |

| 50 mg | 64.7% | 62.1% | [6] |

| 100 mg | 72.6% | 69.9% | [6] |

| 200 mg | 88.7% | 89.4% | [6] |

Caption: Maximum plasma DPP-4 inhibition in patients with T2DM after single and multiple oral doses of Prusogliptin.

Modulation of Incretin Signaling Pathways

The inhibition of DPP-4 by Prusogliptin directly leads to the potentiation of the GLP-1 and GIP signaling pathways in various tissues, most notably the pancreatic islets.

The Incretin Axis and DPP-4

The following diagram illustrates the central role of DPP-4 in the incretin axis and the mechanism of action of Prusogliptin.

Caption: Prusogliptin's mechanism of action on the incretin axis.

Pancreatic β-Cell Signaling Cascade

Upon binding to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, active GLP-1 and GIP initiate a signaling cascade that enhances glucose-stimulated insulin secretion (GSIS).

Caption: GLP-1/GIP signaling cascade in pancreatic β-cells.

The primary downstream effects of elevated cAMP include the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both pathways converge to sensitize the insulin granule exocytosis machinery, leading to a more robust insulin release in the presence of elevated glucose levels.

Experimental Protocols

The following are detailed methodologies representative of the key preclinical and clinical experiments used to characterize the cellular and physiological effects of Prusogliptin.

In Vitro DPP-4 Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Prusogliptin against DPP-4.

-

Principle: This assay measures the ability of Prusogliptin to inhibit the cleavage of a fluorogenic DPP-4 substrate.

-

Materials:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).

-

Prusogliptin (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Prusogliptin in the assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme to each well containing either Prusogliptin dilutions or buffer (for control).

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of time (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each Prusogliptin concentration.

-

Plot the percentage of inhibition against the logarithm of Prusogliptin concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obese (DIO) Mouse Model

-

Objective: To evaluate the effect of Prusogliptin on glucose tolerance in a model of insulin resistance.

-

Principle: This test measures the ability of the animal to clear a glucose load from the bloodstream after oral administration, following treatment with Prusogliptin.

-

Materials:

-

Diet-induced obese mice (e.g., C57BL/6J mice on a high-fat diet).

-

Prusogliptin (this compound) formulated for oral gavage.

-

Glucose solution (e.g., 2 g/kg body weight).

-

Glucometer and test strips.

-

-

Procedure:

-

Fast the mice overnight (e.g., 12-16 hours) with free access to water.

-

Administer Prusogliptin or vehicle control via oral gavage.

-

After a specified time (e.g., 30-60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.

-

Administer the glucose solution via oral gavage.

-

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion.

-

Compare the AUC values between the Prusogliptin-treated and vehicle-treated groups to assess the improvement in glucose tolerance.

-

Measurement of Active GLP-1 and Insulin Levels

-

Objective: To determine the in vivo effect of Prusogliptin on the levels of active GLP-1 and insulin.

-

Principle: Following Prusogliptin administration and a glucose challenge, blood samples are collected and analyzed for active GLP-1 and insulin concentrations using specific immunoassays.

-

Materials:

-

Experimental animals (e.g., rats or mice).

-

Prusogliptin (this compound).

-

Glucose solution.

-

Blood collection tubes containing a DPP-4 inhibitor (for GLP-1 measurement) and an anticoagulant (e.g., EDTA).

-

ELISA kits for active GLP-1 and insulin.

-

-

Procedure:

-

Conduct an experiment similar to the OGTT protocol.

-

At specified time points (e.g., before and after the glucose challenge), collect blood samples into the prepared tubes.

-

Immediately place the samples on ice and then centrifuge at a low temperature to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Measure the concentrations of active GLP-1 and insulin in the plasma samples using the respective ELISA kits according to the manufacturer's instructions.

-

Compare the hormone levels between the Prusogliptin-treated and vehicle-treated groups.

-

Summary of Therapeutic Effects

The modulation of these cellular pathways by Prusogliptin culminates in its clinically observed therapeutic effects in patients with T2DM.

| Clinical Outcome | Effect of Prusogliptin | Source |

| HbA1c Reduction (as monotherapy) | Superior to placebo and non-inferior to sitagliptin | [4] |

| HbA1c Reduction (add-on to metformin) | Significantly greater reduction compared to placebo | [8] |

| Fasting Plasma Glucose | Significant reduction | [8] |

| Postprandial Plasma Glucose | Significant reduction | [8] |

| Risk of Hypoglycemia | Low, due to glucose-dependent mechanism | [3] |

| Body Weight | Generally neutral effect | [3] |

Caption: Summary of key clinical efficacy and safety outcomes for Prusogliptin.

Conclusion

Prusogliptin is a highly effective DPP-4 inhibitor that modulates key cellular pathways involved in glucose homeostasis. Its potent and selective inhibition of DPP-4 leads to increased levels of active incretin hormones, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. This in-depth guide has provided a comprehensive overview of the molecular mechanisms, supported by quantitative data and experimental methodologies, that underpin the therapeutic utility of Prusogliptin in the management of type 2 diabetes mellitus. The detailed understanding of these pathways is crucial for ongoing research and the development of future antidiabetic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Oral Administration of DBPR108 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information and protocols for the oral administration of DBPR108, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, in mouse models of diabetes and obesity. The provided protocols are based on published preclinical studies.

Introduction

This compound is a potent and selective DPP-4 inhibitor that has demonstrated significant antihyperglycemic activity in animal models.[1][2] As a small molecule inhibitor, it is orally bioavailable, making it a promising therapeutic candidate for type 2 diabetes.[1][2][3][4] Preclinical studies in mice have been crucial in establishing its pharmacological profile and mechanism of action.[1][5] This document outlines the key experimental protocols for administering this compound orally to mice.

Mechanism of Action

This compound functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1).[6] By preventing GLP-1 inactivation, this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[1][6]

Caption: Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the reported dosage and effects of oral this compound administration in mice from preclinical studies.

| Mouse Model | This compound Dose | Co-administered Agent | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | 0.1 mg/kg | Metformin (50 or 100 mg/kg) | Prominently strong increase in glucose tolerability. | [1][5] |

| Diabetic Mice | Various doses | Not specified | Dose-dependent inhibition of systemic plasma DPP-4 activities. | [1][5] |

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

This protocol is designed to assess the effect of this compound on glucose tolerance in a diet-induced obesity mouse model.

Materials:

-

This compound

-

Metformin (optional, for combination studies)

-

Vehicle for drug dissolution (e.g., 0.5% carboxymethylcellulose)

-

Glucose solution (e.g., 2 g/kg body weight)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

Procedure:

-

Animal Acclimatization: Acclimate DIO mice to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure baseline blood glucose levels (t=0 min) from the tail vein.

-

Drug Administration:

-

Prepare a solution or suspension of this compound in the chosen vehicle.

-

Administer this compound orally via gavage at the desired dose (e.g., 0.1 mg/kg).

-

For combination studies, co-administer metformin at the desired dose (e.g., 50 or 100 mg/kg).

-

A vehicle control group should be included.

-

-

Glucose Challenge: After a specific time post-drug administration (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg).

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Caption: Experimental workflow for an OGTT in mice.

Assessment of Systemic DPP-4 Activity

This protocol outlines the procedure to measure the in vivo inhibition of plasma DPP-4 activity following oral administration of this compound.

Materials:

-

This compound

-

Vehicle for drug dissolution

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge

-

DPP-4 activity assay kit

Procedure:

-

Animal Preparation: Use either normal or diabetic mice.

-

Drug Administration: Administer various doses of this compound orally via gavage. Include a vehicle control group.

-

Blood Collection: At predetermined time points after administration, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture) into EDTA-coated tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

DPP-4 Activity Assay: Measure the DPP-4 enzyme activity in the plasma samples using a commercially available assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of DPP-4 inhibition for each dose group relative to the vehicle control group.

General Considerations for Oral Administration

-

Vehicle Selection: The choice of vehicle for dissolving or suspending this compound is critical for ensuring consistent and accurate dosing. Common vehicles include water, saline, or solutions containing suspending agents like carboxymethylcellulose or Tween 80. The final vehicle should be non-toxic and not interfere with the pharmacological activity of this compound.

-

Gavage Technique: Oral gavage is a common method for precise oral administration in mice. It is essential to use proper technique to avoid injury to the esophagus or trachea. The use of appropriate gavage needle size and gentle handling of the animals is crucial.[7][8]

-

Voluntary Oral Administration: For chronic studies, voluntary oral administration methods can reduce the stress associated with repeated gavage.[7][8] This can be achieved by incorporating the drug into a palatable food or jelly.[7][8] This method requires a period of training for the mice to voluntarily consume the medicated food.[7][8]

References

- 1. This compound, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Pharmacodynamics of Prusogliptin (this compound), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Custom CLASS 1 NEW DRUG âPRUSOGLIPTIN TABLETSâ MEETS PREDEFINED ENDPOINTS IN THE PIVOTAL CLINICAL TRIALS [en.e-cspc.com]

- 7. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Prusogliptin Formulation in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prusogliptin (also known as DBPR108) is a novel, potent, and highly selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Developed by CSPC Pharmaceutical Group, it has been approved for the treatment of type 2 diabetes mellitus (T2DM).[3][4][5] Prusogliptin enhances the levels of active glucagon-like peptide-1 (GLP-1), which in turn stimulates glucose-dependent insulin release and suppresses glucagon secretion, thereby lowering blood glucose levels.[3] Preclinical studies have demonstrated its antihyperglycemic effects in various animal models, making it a significant compound for diabetes research.[2][6]